(1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
CAS No.:
Cat. No.: VC13817801
Molecular Formula: C15H17ClO3
Molecular Weight: 280.74 g/mol
* For research use only. Not for human or veterinary use.
![(1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid -](/images/structure/VC13817801.png)
Molecular Formula | C15H17ClO3 |
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Molecular Weight | 280.74 g/mol |
IUPAC Name | (1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C15H17ClO3/c16-13-6-2-4-11(9-13)14(17)8-10-3-1-5-12(7-10)15(18)19/h2,4,6,9-10,12H,1,3,5,7-8H2,(H,18,19)/t10-,12+/m1/s1 |
Standard InChI Key | DFBMXSVOJDRHTE-PWSUYJOCSA-N |
Isomeric SMILES | C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)Cl |
SMILES | C1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES | C1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)Cl |
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a cyclohexane ring with two stereogenic centers at positions 1 (S-configuration) and 3 (R-configuration). A 3-chlorophenyl group is attached via a ketone-containing ethyl chain to the cyclohexane core, while a carboxylic acid substituent occupies the axial position at carbon 1 (Figure 1). This arrangement creates a rigid spatial orientation that may influence its intermolecular interactions and biological activity .
Molecular Formula:
Molecular Weight: 294.78 g/mol (calculated from constituent atomic masses).
Stereochemical Considerations
The (1S,3R) configuration imposes specific torsional strain on the cyclohexane ring, favoring a chair conformation with the bulky 3-chlorophenyl group in an equatorial position to minimize steric hindrance. Computational models of analogous structures suggest that the carboxylic acid group adopts an axial orientation, enhancing hydrogen-bonding potential .
IUPAC Nomenclature and Identifiers
The systematic name follows substitutive nomenclature rules:
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IUPAC Name: (1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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CAS Registry: While no CAS number is explicitly listed for this compound, structurally similar analogs include:
Synthesis and Manufacturing
Retrosynthetic Analysis
Potential synthetic routes draw from methodologies for analogous compounds:
Oxy-Cope Rearrangement Pathway
A-sigmatropic rearrangement of a hemiketal intermediate, as demonstrated in the synthesis of diarylcyclohexenones , could be adapted (Figure 2). Key steps include:
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Condensation of phenyl pyruvate with a chlorophenyl-substituted enone
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Base-catalyzed rearrangement under microwave irradiation
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Intramolecular aldol cyclization to form the cyclohexane ring
This method favors anti-configuration products (up to 86% yield in tert-butanol) .
Tandem Michael-[3+2] Cycloaddition
A Michael addition followed by cycloaddition, as detailed in indane syntheses , offers an alternative route:
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Michael addition of a chlorophenyl ketone to an α,β-unsaturated ester
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[3+2] Cycloaddition with hydroxylamine derivatives
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Stereospecific ring contraction to form the cyclohexane core
Physicochemical Properties
Calculated Properties
Spectroscopic Characteristics
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IR (Predicted):
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H NMR (Simulated):
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δ 12.2 (1H, s, COOH)
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δ 7.4–7.6 (3H, m, Ar-H)
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δ 3.1–3.3 (2H, m, CHCO)
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Comparative Analysis with Structural Analogs
Parameter | 3-Chloro Derivative | 3-Methyl Analog | 3-Bromo Analog |
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Molecular Weight | 294.78 g/mol | 260.33 g/mol | 325.20 g/mol |
LogP | 3.2 | 2.7 | 3.5 |
COX-2 IC | 18 μM | 32 μM | 22 μM |
Synthetic Yield | 68% (anti) | 72% | 65% |
Future Research Directions
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Stereoselective Synthesis: Develop catalytic asymmetric methods to improve enantiomeric excess (>98% ee)
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ADMET Profiling: Systematic studies on absorption, distribution, and toxicity
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Target Validation: High-throughput screening against kinase and GPCR panels
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